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molecular formula C10H13BrO B1279667 4-Bromo-3-isopropylanisole CAS No. 34881-45-3

4-Bromo-3-isopropylanisole

Cat. No. B1279667
M. Wt: 229.11 g/mol
InChI Key: ITADIVACIVJFJF-UHFFFAOYSA-N
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Patent
US08642603B2

Procedure details

1-Bromo-2-isopropyl-4-methoxy-benzene was prepared in accordance with the procedures of Konishi et. al., Bull. Chem. Soc. Jpn., 1989, 62, 591-593. To a solution of 1-bromo-2-isopropyl-4-methoxy-benzene (4.5 g, 19.7 mmol) was added BuLi (1.6M in hexane, 14.8 mL, 23.7 mmol) at −78° C. The reaction mixture was stirred at −78° C. for 40 min, followed by addition of B(O-iPr)3 dropwise. The resulting mixture was stirred at −78° C. for 2 hours, then warmed to room temperature overnight. The reaction mixture was quenched with HCl (1N) and extracted with diethyl ether three times. The organic phase was washed with water, brine and dried (Na2SO4). Silica gel chromatography (10-30%EtOAc/heptane) provided 2.3 g of 4-methoxy-2-isopropyl-phenylboronic acid.
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
Quantity
14.8 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][C:3]=1[CH:10]([CH3:12])[CH3:11].[Li]CCCC.[B:18](OC(C)C)([O:23]C(C)C)[O:19]C(C)C>>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][C:3]=1[CH:10]([CH3:12])[CH3:11].[CH3:9][O:8][C:5]1[CH:6]=[CH:7][C:2]([B:18]([OH:23])[OH:19])=[C:3]([CH:10]([CH3:12])[CH3:11])[CH:4]=1

Inputs

Step One
Name
Quantity
4.5 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)OC)C(C)C
Name
Quantity
14.8 mL
Type
reactant
Smiles
[Li]CCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(OC(C)C)(OC(C)C)OC(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at −78° C. for 40 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at −78° C. for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
warmed to room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with HCl (1N)
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether three times
WASH
Type
WASH
Details
The organic phase was washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
BrC1=C(C=C(C=C1)OC)C(C)C
Name
Type
product
Smiles
COC1=CC(=C(C=C1)B(O)O)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08642603B2

Procedure details

1-Bromo-2-isopropyl-4-methoxy-benzene was prepared in accordance with the procedures of Konishi et. al., Bull. Chem. Soc. Jpn., 1989, 62, 591-593. To a solution of 1-bromo-2-isopropyl-4-methoxy-benzene (4.5 g, 19.7 mmol) was added BuLi (1.6M in hexane, 14.8 mL, 23.7 mmol) at −78° C. The reaction mixture was stirred at −78° C. for 40 min, followed by addition of B(O-iPr)3 dropwise. The resulting mixture was stirred at −78° C. for 2 hours, then warmed to room temperature overnight. The reaction mixture was quenched with HCl (1N) and extracted with diethyl ether three times. The organic phase was washed with water, brine and dried (Na2SO4). Silica gel chromatography (10-30%EtOAc/heptane) provided 2.3 g of 4-methoxy-2-isopropyl-phenylboronic acid.
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
Quantity
14.8 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][C:3]=1[CH:10]([CH3:12])[CH3:11].[Li]CCCC.[B:18](OC(C)C)([O:23]C(C)C)[O:19]C(C)C>>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][C:3]=1[CH:10]([CH3:12])[CH3:11].[CH3:9][O:8][C:5]1[CH:6]=[CH:7][C:2]([B:18]([OH:23])[OH:19])=[C:3]([CH:10]([CH3:12])[CH3:11])[CH:4]=1

Inputs

Step One
Name
Quantity
4.5 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)OC)C(C)C
Name
Quantity
14.8 mL
Type
reactant
Smiles
[Li]CCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(OC(C)C)(OC(C)C)OC(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at −78° C. for 40 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at −78° C. for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
warmed to room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with HCl (1N)
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether three times
WASH
Type
WASH
Details
The organic phase was washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
BrC1=C(C=C(C=C1)OC)C(C)C
Name
Type
product
Smiles
COC1=CC(=C(C=C1)B(O)O)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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